molecular formula C4H11O3P B1347159 tert-Butylphosphonic acid CAS No. 4923-84-6

tert-Butylphosphonic acid

Cat. No. B1347159
CAS RN: 4923-84-6
M. Wt: 138.1 g/mol
InChI Key: OGDSVONAYZTTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butylphosphonic acid is a heterocyclic organic compound with the molecular formula C4H11O3P . It has a molecular weight of 138.1 .


Synthesis Analysis

tert-Butylphosphonic acid can be synthesized from dialkyl or diaryl phosphonate, dichlorophosphine or dichlorophosphine oxide, and phosphonodiamide . The dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that involves bromotrimethylsilane followed by methanolysis) are considered the best methods to prepare phosphonic acids .


Molecular Structure Analysis

The molecular structure of tert-Butylphosphonic acid has been studied using density functional theory (DFT) simulations . These simulations have shown that tert-Butylphosphonic acid can interact with the TiO2-terminated surface of Barium titanate (BTO) in multiple favorable binding modes .


Chemical Reactions Analysis

tert-Butylphosphonic acid has been found to react with vanadium(III) trichloride in the presence of 1,10-phenanthroline/2,2’-bipyridine as an ancillary ligand in acetonitrile at room temperature to afford two dinuclear dicationic vanadium(IV) complexes . It also reacts with zinc alkyls to form titanium alkoxide phosphonate complexes .


Physical And Chemical Properties Analysis

tert-Butylphosphonic acid has a melting point of 187-189 °C . Its molecular weight is 138.1 and its molecular formula is C4H11O3P .

Scientific Research Applications

  • Self-Assembly of Hydrogen-Bonded Cage Tetramers

    • Field : Chemistry
    • Application : The self-association of phosphonic acids with general formula RP (O) (OH) 2 in solution state remains largely unexplored . In this work, tert-butylphosphonic acid is used to study the self-association of phosphonic acids .
    • Method : The study of self-association of tert-butylphosphonic acid was conducted using low temperature liquid-state 1H and 31P NMR spectroscopy (100 K; CDF3/CDF2Cl) and density functional theory (DFT) calculations .
    • Results : For the first time, it was demonstrated conclusively that in a polar aprotic medium, tert-butylphosphonic acid forms highly symmetric cage-like tetramers held by eight OHO hydrogen bonds, which makes the complex quite stable .
  • Analyzing Barium Titanate TiO2 Surface Interactions

    • Field : Material Science
    • Application : Barium titanate (BTO) is a widely researched ferroelectric useful for energy storage . The surface response of BTO can be decoupled from the ferroelectric response by using a pre-optimized ferroelectric slab and allowing only the top three atomic z-layers to respond to ligand binding .
    • Method : Multiple favorable binding modes were identified for hydrogen, hydroxyl, water, and tert-butyl phosphonic acid on BTO’s TiO2 surface .
    • Results : Of these ligands, tert-butyl phosphonic acid (tBuPA) dominates surface binding with binding energies as low as −2.61 eV for its nine configurations .
  • Catalyst

    • Field : Chemical Engineering
    • Application : It can be used as an ester exchange catalyst, gas phase polymerization catalyst, alcohol condensation catalyst, etc .
    • Method : The specific method of application would depend on the specific reaction being catalyzed .
    • Results : The results would also depend on the specific reaction, but in general, the use of tert-butylphosphonic acid as a catalyst can improve the efficiency of the reaction .
  • Intermediate in Phosphorus Chemistry Reactions

    • Field : Organic Synthesis
    • Application : It can be used as an intermediate in the synthesis of phosphorus compounds in organic synthesis .
    • Method : The specific method of application would depend on the specific synthesis being performed .
    • Results : The use of tert-butylphosphonic acid as an intermediate can facilitate the synthesis of phosphorus compounds .
  • Surface Active Agent

    • Field : Polymer Synthesis and Coatings
    • Application : Tert-butylphosphonic acid and its salts can be used as surface active agents, for example, as emulsifiers in polymer synthesis and coatings .
    • Method : The specific method of application would depend on the specific polymer or coating being synthesized .
    • Results : The use of tert-butylphosphonic acid as a surface active agent can improve the properties of the polymer or coating .
  • Preparation of Complexes

    • Field : Inorganic Chemistry
    • Application : Tert-butylphosphonic acid was used in the preparation of dinuclear dicationic vanadium (IV) complexes, borophosphonate cages, hexanuclear copper (II) cages, and soluble molecular copper (II) phosphonates .
    • Method : The specific method of application would depend on the specific complex being synthesized .
    • Results : The use of tert-butylphosphonic acid in the preparation of these complexes can facilitate their synthesis .
  • Titanium Phosphonate Oxo-Alkoxide Clusters

    • Field : Material Science
    • Application : Titanium (oxo-) alkoxide phosphonate complexes were synthesized using different titanium precursors and tert-butylphosphonic acid as molecular models for interaction between phosphonates and titania surfaces .
    • Method : Reflux of titanium (IV) ethoxide or titanium (IV) (diisopropoxide)bis (2,4-pentadionate) with tert-butylphosphonic acid in toluene–ethanol mixture or acetone yielded seven titanium alkoxide phosphonate complexes .
    • Results : The complexes were found to be sensitive towards hydrolysis, proceeding in a topotactic fashion with densification of the material into plates and lamellae resulting finally in “core–shell” nanoparticles with a crystalline core (anatase) and an amorphous outer shell upon contact with water at room temperature .
  • Preparation of Dinuclear Dicationic Vanadium (IV) Complexes

    • Field : Inorganic Chemistry
    • Application : Tert-butylphosphonic acid was used in the preparation of dinuclear dicationic vanadium (IV) complexes .
    • Method : The specific method of application would depend on the specific complex being synthesized .
    • Results : The use of tert-butylphosphonic acid in the preparation of these complexes can facilitate their synthesis .
  • Preparation of Borophosphonate Cages

    • Field : Inorganic Chemistry
    • Application : Tert-butylphosphonic acid was used in the preparation of borophosphonate cages .
    • Method : The specific method of application would depend on the specific cage being synthesized .
    • Results : The use of tert-butylphosphonic acid in the preparation of these cages can facilitate their synthesis .
  • Preparation of Hexanuclear Copper (II) Cages

    • Field : Inorganic Chemistry
    • Application : Tert-butylphosphonic acid was used in the preparation of hexanuclear copper (II) cages .
    • Method : The specific method of application would depend on the specific cage being synthesized .
    • Results : The use of tert-butylphosphonic acid in the preparation of these cages can facilitate their synthesis .
  • Preparation of Soluble Molecular Copper (II) Phosphonates

    • Field : Inorganic Chemistry
    • Application : Tert-butylphosphonic acid was used in the preparation of soluble molecular copper (II) phosphonates .
    • Method : The specific method of application would depend on the specific phosphonate being synthesized .
    • Results : The use of tert-butylphosphonic acid in the preparation of these phosphonates can facilitate their synthesis .
  • Analyzing Barium Titanate TiO2 Surface Interactions

    • Field : Material Science
    • Application : Barium titanate (BTO) is a ceramic material of high interest due to its perovskite atomic structure, yielding properties such as a high dielectric constant, ferroelectricity, piezoelectricity, and pyroelectricity . These properties make both bulk and nanoscale BTO well suited for various applications, ranging from capacitors to biomedical engineering and to nonlinear optics .
    • Method : The surface response of BTO can be decoupled from the ferroelectric response by using a pre-optimized ferroelectric slab and allowing only the top three atomic z-layers to respond to ligand binding . Multiple favorable binding modes were identified for hydrogen, hydroxyl, water, and tert-butyl phosphonic acid on BTO’s TiO2 surface .
    • Results : Of these ligands, tert-butyl phosphonic acid (tBuPA) dominates surface binding with binding energies as low as −2.61 eV for its nine configurations .
  • Titanium Phosphonate Oxo-Alkoxide Clusters

    • Field : Material Science
    • Application : Titanium (oxo-) alkoxide phosphonate complexes were synthesized using different titanium precursors and tert-butylphosphonic acid as molecular models for interaction between phosphonates and titania surfaces .
    • Method : Reflux of titanium (IV) ethoxide or titanium (IV) (diisopropoxide)bis (2,4-pentadionate) with tert-butylphosphonic acid in toluene–ethanol mixture or acetone yielded seven titanium alkoxide phosphonate complexes .
    • Results : The complexes were found to be sensitive towards hydrolysis, proceeding in a topotactic fashion with densification of the material into plates and lamellae resulting finally in “core–shell” nanoparticles with a crystalline core (anatase) and an amorphous outer shell upon contact with water at room temperature .
  • Catalyst

    • Field : Chemical Engineering
    • Application : It can be used as an ester exchange catalyst, gas phase polymerization catalyst, alcohol condensation catalyst, etc .
    • Method : The specific method of application would depend on the specific reaction being catalyzed .
    • Results : The results would also depend on the specific reaction, but in general, the use of tert-butylphosphonic acid as a catalyst can improve the efficiency of the reaction .
  • Intermediate in Phosphorus Chemistry Reactions

    • Field : Organic Synthesis
    • Application : It can be used as an intermediate in the synthesis of phosphorus compounds in organic synthesis .
    • Method : The specific method of application would depend on the specific synthesis being performed .
    • Results : The use of tert-butylphosphonic acid as an intermediate can facilitate the synthesis of phosphorus compounds .
  • Surface Active Agent

    • Field : Polymer Synthesis and Coatings
    • Application : Tert-butylphosphonic acid and its salts can be used as surface active agents, for example, as emulsifiers in polymer synthesis and coatings .
    • Method : The specific method of application would depend on the specific polymer or coating being synthesized .
    • Results : The use of tert-butylphosphonic acid as a surface active agent can improve the properties of the polymer or coating .
  • Preparation of Complexes

    • Field : Inorganic Chemistry
    • Application : Tert-butylphosphonic acid was used in the preparation of dinuclear dicationic vanadium (IV) complexes, borophosphonate cages, hexanuclear copper (II) cages, and soluble molecular copper (II) phosphonates .
    • Method : The specific method of application would depend on the specific complex being synthesized .
    • Results : The use of tert-butylphosphonic acid in the preparation of these complexes can facilitate their synthesis .

Safety And Hazards

tert-Butylphosphonic acid is classified as a skin corrosive and eye damage category 1 substance . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

tert-Butylphosphonic acid has been used in the preparation of dinuclear dicationic vanadium (IV) complexes, borophosphonate cages, hexanuclear copper (II) cages, and soluble molecular copper (II) phosphonates . It has also been used as a model to study the interaction between phosphonates and titania surfaces . Future research may focus on further exploring these applications and developing new synthesis methods.

properties

IUPAC Name

tert-butylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O3P/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDSVONAYZTTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871106
Record name tert-Butylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; [Sigma-Aldrich MSDS]
Record name t-Butylphosphonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20769
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

tert-Butylphosphonic acid

CAS RN

4923-84-6
Record name 4923-84-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, (1,1-dimethylethyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butylphosphonic acid
Reactant of Route 2
tert-Butylphosphonic acid
Reactant of Route 3
tert-Butylphosphonic acid
Reactant of Route 4
tert-Butylphosphonic acid
Reactant of Route 5
tert-Butylphosphonic acid
Reactant of Route 6
tert-Butylphosphonic acid

Citations

For This Compound
335
Citations
M Mehring, M Schürmann… - Chemistry–A European …, 2003 - Wiley Online Library
… The structure of tert‐butylphosphonic acid in the solid, in solution, and in the gas phase was … process of neutral H‐bonded tert‐butylphosphonic acid since the removal of a proton from …
YP Xie, TCW Mak - Inorganic Chemistry, 2012 - ACS Publications
… Four new silver(I) ethynide complexes have been synthesized from the reaction of polymeric AgC≡CR (R = Ph, C 6 H 4 OCH 3 -4, t Bu) with tert-butylphosphonic acid and characterized …
Number of citations: 34 pubs.acs.org
M Wang, CB Ma, DQ Yuan, HS Wang… - Inorganic …, 2008 - ACS Publications
… (28) For the reasons above, we have fully explored the reaction system containing tert-butylphosphonic acid and successfully obtained a family of manganese clusters with lower …
Number of citations: 49 pubs.acs.org
IS Giba, PM Tolstoy - Symmetry, 2021 - mdpi.com
… In this work, we report the results of the study of self-association of tert-butylphosphonic acid … that polar aprotic medium tert-butylphosphonic acid forms highly symmetric cage-like …
Number of citations: 13 www.mdpi.com
OI Kolodiazhnyi, EV Grishkun - … , Sulfur, and Silicon and the Related …, 1995 - Taylor & Francis
Methods for the synthesis of free halogenophosphonic acids are developed. The first stable chloro- and bromophosphonic acids (4) are synthesized. Flash-vacuum thermolysis (FVT) of …
Number of citations: 5 www.tandfonline.com
J Marvin, J Nicholson, C Turek, E Iwasa… - MRS …, 2023 - Springer
… This is insightful because larger molecules, such as tert-butylphosphonic acid, are terminated with a neutral, rather than radical, version of OH. Water is present in some steps of the BTO …
Number of citations: 3 link.springer.com
FA Mautner, MS El Fallah, S Speed, R Vicente - Dalton Transactions, 2010 - pubs.rsc.org
… A good example are the anionic derivatives of the tert-butylphosphonic acid, t BuPO 3 H − and t BuPO 3 2- , which have been used as ligands with transition metals to obtain several …
Number of citations: 20 pubs.rsc.org
AO Kolodiazhna, EV Grishkun, AO Gudyma… - Доповіді НАН …, 2018 - dspace.nbuv.gov.ua
The flash-vacuum thermolysis (FVT) of trimethylsilyl tert-butylhalogenophosphonates is performed in an attempt to generate tert-butyldioxophosphorane. The FVT proceeds with …
Number of citations: 4 dspace.nbuv.gov.ua
S Borah, AC Kalita, N Gogoi - Zeitschrift für anorganische und …, 2014 - Wiley Online Library
… By using more bulkier tert-butylphosphonic acid, divalent metal phosphonates of compositon [M(tBuPO 3 )(H 2 O) x ] (x = 1 for M = Co II , Mn II ; x = 2/3 for M = Zn II ) can be isolated.13 …
Number of citations: 1 onlinelibrary.wiley.com
O Kolodiazhnyi, O Kolodiazhna… - … , Sulfur, and Silicon …, 2022 - Taylor & Francis
Tert-butyl-λ 5 -phosphanedione was generated by flash vacuum thermolysis (FVT) of trimethylsilyl tert-butyl phosphonohalidates. The structure of tert-butyl-λ 5 -phosphanedione was …
Number of citations: 4 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.